molecular formula C5H7NO3S B1307545 5-oxothiomorpholine-3-carboxylic Acid CAS No. 14226-97-2

5-oxothiomorpholine-3-carboxylic Acid

Cat. No. B1307545
CAS RN: 14226-97-2
M. Wt: 161.18 g/mol
InChI Key: ZCITVSIKDJSWSS-UHFFFAOYSA-N
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Description

5-oxothiomorpholine-3-carboxylic Acid, also known as (3R)-5-oxothiomorpholine-3-carboxylic acid, is a lactam antibiotic that inhibits the growth of bacteria by binding to ribosomes . It acts as an analogue of penicillin, but has a higher affinity for the ribosome . The CAS Number of this compound is 62305-89-9 .


Molecular Structure Analysis

The molecular formula of this compound is C5H7NO3S . It has an average mass of 161.179 Da and a monoisotopic mass of 161.014664 Da .


Physical And Chemical Properties Analysis

This compound is a powder . It has a density of 1.5±0.1 g/cm3, a boiling point of 530.3±50.0 °C at 760 mmHg, and a flash point of 274.5±30.1 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Characterizing Degradation Products of Peptides

5-Oxothiomorpholine-3-carboxylic acid is identified as a degradation product in the study of peptides containing N-terminal Cys residues. This compound is formed through the cyclization of an N-terminal carboxamidomethylated cysteine residue, analogous to the conversion of an N-terminal glutamine residue to pyroglutamic acid. This finding has implications for increasing the probability of protein identification by peptide mass fingerprinting, especially for cysteine-rich proteins (Krokhin, Ens, & Standing, 2003).

Synthesis and Transformations of Polysubstituted Diastereomeric Compounds

A series of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids were prepared, showcasing the versatility of morpholine derivatives in synthetic chemistry. The transformations of the carboxylic group leading to a peptide bond in the side chain to the morpholinone ring were effected, indicating potential applications in the synthesis of complex organic molecules (Burdzhiev, Stanoeva, Shivachev, & Nikolova, 2014).

Synthesis of Bridged Bicyclic Morpholine Amino Acids

Efficient synthesis of structurally novel morpholine amino acids demonstrates the application of 5-oxothiomorpholine derivatives in medicinal chemistry. These compounds could serve as compact modules potentially modulating physicochemical and pharmacokinetic properties of drug candidates (Kou, Zhu, Liu, Shen, Wu, & Hu, 2017).

Synthesis of Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides

This study involved the synthesis and evaluation of a series of novel compounds for antitubercular activity, showcasing the role of 5-oxothiomorpholine derivatives in the development of new antimycobacterial agents. The required intermediate, a carboxylic acid derivative, was prepared by oxidizing the respective aldehyde, demonstrating the compound's utility in the synthesis of potentially therapeutic agents (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Efficient Synthesis of Ivacaftor

A practical synthetic route for ivacaftor, a medication used in the treatment of cystic fibrosis, involves the use of this compound derivatives. This highlights the compound's significance in the synthesis of important pharmaceuticals, demonstrating its application in drug discovery and development (Zhang, Han, Jiang, Yao, Yang, Mao, & Wang, 2017).

Mechanism of Action

As a lactam antibiotic, 5-oxothiomorpholine-3-carboxylic Acid works by inhibiting the growth of bacteria. It binds to ribosomes, which are essential for protein synthesis in bacteria . It acts as an analogue of penicillin, but with a higher affinity for the ribosome .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-oxothiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCITVSIKDJSWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393611
Record name 5-oxothiomorpholine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14226-97-2
Record name 5-oxothiomorpholine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 40 ml. of water is suspended 3.6 g (0.02 M) of S-carboxymethyl-L-cysteine, followed by addition of 20 ml. of 1N-NaOH. The reaction is conducted in a sealed tubular reactor at 110° C for 48 hours. The reaction mixture is passed through a column (4.5 × 12.0 cm) of Amberlite IR-120 B (H+ -form), whereby it is desalted. The effluent is concentrated to dryness and the residue is dissolved in glacial acetic acid. Following addition of ether, the resultant crystals are recovered by filtration. Yield 1.55 g. (48.1%); melting point: 152.0°-153.0° C; optical rotation [α]D25 + 1.1° (c=0.64, in water).
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Synthesis routes and methods II

Procedure details

A solution of 1.75 g (10 mmole) of L-cysteine hydrochloride monohydrate dissolved in 50 ml of water was adjusted to pH 8.0 with 1M sodium carbonate. Under nitrogen gas stream, 1.85 g (10 mmole) of monoiodoacetamide and 1M sodium carbonate were added alternately while maintaining pH at 8.0. After the reaction was carried out at room temperature for 1 hour, further the reaction was carried out in a sealed tube at 100° C. for 2 hours. To the reaction mixture was added 4N HCl to adjust the pH to 3.25, followed by concentration to dryness. The residue was extracted with hot ethanol, and after cooling, the crystals were collected by filtration and recrystallized from hot ethanol. Yield: 560 mg (34.8%), melting point: 182° to 184° C., Fab mass analysis [M+H]+= 162.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the formation of 5-oxothiomorpholine-3-carboxylic acid impact protein identification through mass spectrometry?

A: The study highlights that N-terminal cysteine residues in peptides can spontaneously cyclize to form this compound. This transformation results in a mass loss of 17 Da, identical to the mass change observed during the conversion of N-terminal glutamine to pyroglutamic acid. [] This similarity in mass shift can complicate protein identification via peptide mass fingerprinting, particularly for cysteine-rich proteins. The researchers found that this cyclization occurs during standard sample preparation procedures like overnight digestion. [] Therefore, considering this modification during data analysis is crucial for accurate protein identification.

Q2: Can you elaborate on the prevalence of this cyclization reaction for peptides with N-terminal cysteine?

A: The research specifically investigated this phenomenon. They observed that all 19 tryptic peptides studied, each containing an N-terminal cysteine residue, underwent this cyclization reaction to form this compound. [] This finding suggests that such cyclization is not an isolated event but a common occurrence for peptides with N-terminal cysteine residues.

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